molecular formula C23H36O4 B3052225 (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate CAS No. 39664-33-0

(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate

Cat. No.: B3052225
CAS No.: 39664-33-0
M. Wt: 376.5 g/mol
InChI Key: RIVWLNPMWPTCEP-UHFFFAOYSA-N
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Description

(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate is a chemical compound known for its applications in various fields, particularly in polymer chemistry. It is a type of methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is valued for its ability to impart desirable properties such as durability, flexibility, and resistance to environmental factors in the materials it is incorporated into.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate typically involves the esterification of methacrylic acid with (1-Methylethylidene)di-4,1-cyclohexanediyl diol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over temperature, pressure, and reactant concentrations is maintained. The process may involve continuous or batch processing, depending on the desired production scale and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate undergoes various chemical reactions, including:

    Polymerization: This compound readily undergoes free-radical polymerization to form polymers and copolymers.

    Cross-linking: It can participate in cross-linking reactions, enhancing the mechanical properties of the resulting materials.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under conditions of heat or UV light.

    Cross-linking: Cross-linking agents like ethylene glycol dimethacrylate are used to form three-dimensional networks.

Major Products:

    Polymers and Copolymers: The primary products are high-performance polymers with applications in coatings, adhesives, and dental materials.

Scientific Research Applications

(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate is extensively used in scientific research due to its versatile properties:

    Chemistry: It is used in the synthesis of advanced polymeric materials with tailored properties.

    Biology and Medicine: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.

    Industry: It finds applications in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate exerts its effects is primarily through its ability to polymerize and form cross-linked networks. The methacrylate groups in the compound undergo free-radical polymerization, leading to the formation of long polymer chains. These chains can further cross-link, resulting in materials with enhanced mechanical strength and stability. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.

Comparison with Similar Compounds

  • Bisphenol A dimethacrylate
  • Ethylene glycol dimethacrylate
  • Triethylene glycol dimethacrylate

Uniqueness: (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate is unique due to its cyclohexane-based structure, which imparts additional rigidity and thermal stability to the resulting polymers compared to other methacrylate esters. This makes it particularly suitable for applications requiring high-performance materials.

Biological Activity

(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate, with the CAS number 39664-33-0, is a methacrylate ester notable for its applications in polymer chemistry. This compound is recognized for its ability to enhance the properties of materials, making it valuable in various scientific and industrial contexts.

The molecular formula of this compound is C23_{23}H36_{36}O4_{4}, with a molar mass of approximately 376.54 g/mol. Its structure features two methacrylate groups that facilitate polymerization and cross-linking, leading to the formation of durable and flexible materials.

PropertyValue
Molecular FormulaC23_{23}H36_{36}O4_{4}
Molar Mass376.54 g/mol
CAS Number39664-33-0
EINECS254-571-8

The biological activity of this compound primarily arises from its capacity to undergo free-radical polymerization. The methacrylate groups react under specific conditions (e.g., heat or UV light), resulting in long polymer chains that can further cross-link to form robust networks. This property is crucial for developing biocompatible materials used in medical devices and drug delivery systems .

Applications in Biology and Medicine

Research has demonstrated that this compound can be utilized to create materials that exhibit biocompatibility , making it suitable for applications such as:

  • Dental Materials : Used in dental adhesives and restorative materials due to its mechanical strength and aesthetic properties.
  • Medical Devices : Incorporated into coatings for implants and devices to enhance their compatibility with biological tissues.
  • Drug Delivery Systems : Serves as a matrix for controlled release formulations, improving therapeutic efficacy.

Case Studies

  • Dental Applications : A study evaluated the mechanical properties of dental composites containing this compound. Results indicated improved flexural strength and wear resistance compared to traditional materials, suggesting enhanced durability in clinical settings .
  • Biocompatibility Testing : Research involving cell culture assays assessed the cytotoxicity of materials formulated with this compound. The findings showed low cytotoxicity levels, indicating favorable interactions with human cells, which supports its use in medical applications .
  • Controlled Drug Release : A formulation study explored the use of this compound in creating polymeric nanoparticles for drug delivery. The results demonstrated a sustained release profile for encapsulated drugs, highlighting its potential in therapeutic applications .

Safety and Toxicity

While this compound is generally regarded as safe for use in specific applications, it is essential to consider safety data regarding exposure limits and potential allergic reactions. Regulatory bodies such as ECHA provide guidelines on handling and usage to minimize risks associated with this compound .

Properties

IUPAC Name

[4-[2-[4-(2-methylprop-2-enoyloxy)cyclohexyl]propan-2-yl]cyclohexyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O4/c1-15(2)21(24)26-19-11-7-17(8-12-19)23(5,6)18-9-13-20(14-10-18)27-22(25)16(3)4/h17-20H,1,3,7-14H2,2,4-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVWLNPMWPTCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCC(CC1)C(C)(C)C2CCC(CC2)OC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960276
Record name (Propane-2,2-diyl)di(cyclohexane-4,1-diyl) bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39664-33-0
Record name 1,1′-[(1-Methylethylidene)di-4,1-cyclohexanediyl] bis(2-methyl-2-propenoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39664-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-((1-methylethylidene)di-4,1-cyclohexanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039664330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)di-4,1-cyclohexanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Propane-2,2-diyl)di(cyclohexane-4,1-diyl) bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylethylidene)di-4,1-cyclohexanediyl bismethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate
Reactant of Route 2
(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate
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(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate
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(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate
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(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate
Reactant of Route 6
(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate

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